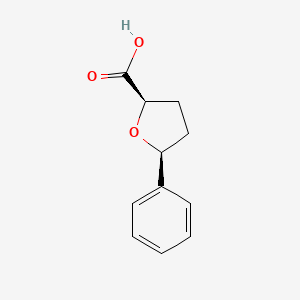
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid” belongs to the class of organic compounds known as pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For example, a similar compound, (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid, has the InChI code: 1S/C11H19NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and the groups it contains. For instance, (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid is a powder at room temperature .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "L-proline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic anhydride", "Sodium acetate", "Sodium carbonate", "Chloroacetic acid", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanesulfonic acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Cyclopentanone is reacted with L-proline in the presence of sodium borohydride and hydrochloric acid to form (3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid.", "The resulting product is then treated with sodium hydroxide and methanol to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using acetic anhydride and pyridine.", "The acid chloride is then reacted with sodium acetate and sodium carbonate in the presence of chloroacetic acid and triethylamine to form the corresponding N-acyl pyrrolidine.", "The N-acyl pyrrolidine is then reacted with N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the corresponding N,N'-dicyclohexylurea derivative.", "The N,N'-dicyclohexylurea derivative is then treated with methanesulfonic acid to form the corresponding methanesulfonate salt.", "The methanesulfonate salt is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced with hydrogen gas in the presence of palladium on carbon to form rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid." ] } | |
CAS-Nummer |
2307782-69-8 |
Produktname |
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



